
N-methyl-N-(2-hydroxyethyl)oleamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N-methyloleamide: is a chemical compound that belongs to the class of fatty acid amides. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N-methyloleamide typically involves the reaction of oleic acid with N-methyl ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process generally involves heating the reactants to a specific temperature to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of N-(2-Hydroxyethyl)-N-methyloleamide is carried out in large-scale reactors. The process involves the continuous feeding of oleic acid and N-methyl ethanolamine into the reactor, where they react under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反应分析
Types of Reactions: N-(2-Hydroxyethyl)-N-methyloleamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Ethers or esters.
科学研究应用
Chemistry: N-(2-Hydroxyethyl)-N-methyloleamide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: In biological research, this compound is used to study the interactions between fatty acid amides and cellular membranes. It is also used in the formulation of various biochemical assays.
Industry: In industrial applications, this compound is used as an emulsifier in the production of cosmetics, personal care products, and lubricants. It is also used as a corrosion inhibitor in metalworking fluids.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N-methyloleamide involves its interaction with lipid bilayers in cellular membranes. The compound can insert itself into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in enhancing the delivery of drugs across cell membranes. Additionally, the compound can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
N-(2-Hydroxyethyl)oleamide: Similar in structure but lacks the methyl group on the nitrogen atom.
Oleamide: A simple fatty acid amide derived from oleic acid without the hydroxyethyl group.
N-(2-Hydroxyethyl)-N-methylstearamide: Similar structure but derived from stearic acid instead of oleic acid.
Uniqueness: N-(2-Hydroxyethyl)-N-methyloleamide is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific physicochemical properties. These groups enhance its solubility in both aqueous and organic solvents, making it a versatile compound for various applications. Its ability to interact with lipid bilayers and modulate membrane properties also sets it apart from other similar compounds.
属性
CAS 编号 |
35627-93-1 |
|---|---|
分子式 |
C21H41NO2 |
分子量 |
339.6 g/mol |
IUPAC 名称 |
(Z)-N-(2-hydroxyethyl)-N-methyloctadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22(2)19-20-23/h10-11,23H,3-9,12-20H2,1-2H3/b11-10- |
InChI 键 |
CZWLTVDAEFVSGP-KHPPLWFESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


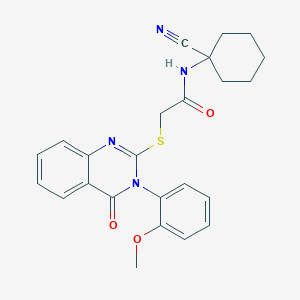
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
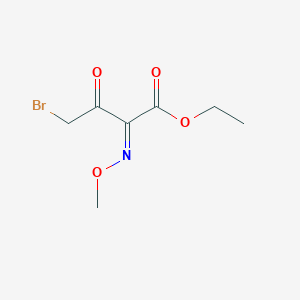
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
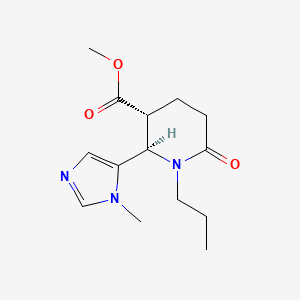
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
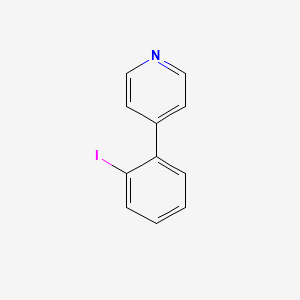
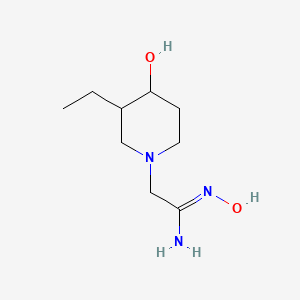
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
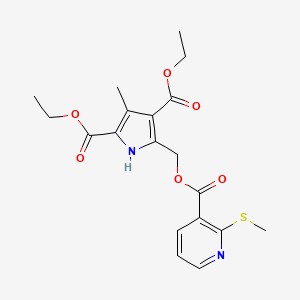
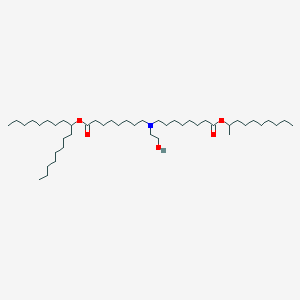
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
